
(2Z)-3-Chloro-3-(3-chlorophenyl)prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-3-Chloro-3-(3-chlorophenyl)prop-2-enal is an organic compound characterized by the presence of two chlorine atoms and an aldehyde group It is a member of the enal family, which are compounds containing both alkene and aldehyde functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-Chloro-3-(3-chlorophenyl)prop-2-enal typically involves the reaction of 3-chlorobenzaldehyde with a chlorinating agent under controlled conditions. One common method is the use of phosphorus oxychloride (POCl3) as the chlorinating agent in the presence of a base such as pyridine. The reaction is carried out at a temperature range of 0-5°C to ensure the selective formation of the (2Z)-isomer.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-3-Chloro-3-(3-chlorophenyl)prop-2-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-3-(3-chlorophenyl)propanoic acid.
Reduction: 3-Chloro-3-(3-chlorophenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2Z)-3-Chloro-3-(3-chlorophenyl)prop-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Wirkmechanismus
The mechanism of action of (2Z)-3-Chloro-3-(3-chlorophenyl)prop-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of signaling pathways related to cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2Z)-2-(3-Chlorophenyl)-3-(dimethylamino)prop-2-enal
- 3-Chloro-3-(3-chlorophenyl)propanoic acid
- 3-Chloro-3-(3-chlorophenyl)propan-1-ol
Uniqueness
(2Z)-3-Chloro-3-(3-chlorophenyl)prop-2-enal is unique due to its specific structural features, including the presence of two chlorine atoms and an aldehyde group in the (2Z)-configuration. This configuration imparts distinct chemical reactivity and biological activity compared to its analogs. The compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
1242316-87-5 |
|---|---|
Molekularformel |
C9H6Cl2O |
Molekulargewicht |
201.05 g/mol |
IUPAC-Name |
(Z)-3-chloro-3-(3-chlorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6Cl2O/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-6H/b9-4- |
InChI-Schlüssel |
WWBACMISMUDFHU-WTKPLQERSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)Cl)/C(=C/C=O)/Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C(=CC=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


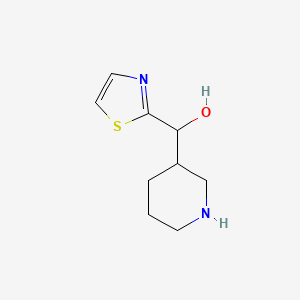
![2-Bromo-5-[(4-methoxyphenyl)methyl]thiophene](/img/structure/B12633572.png)
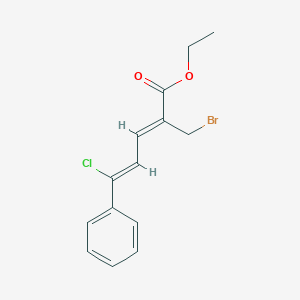
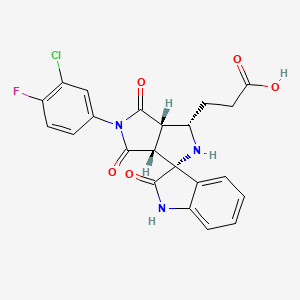
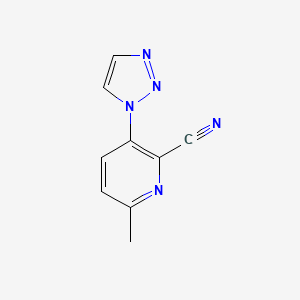
![3H-Imidazo[4,5-b]pyridine-7-carboxamide, N-(3S)-3-piperidinyl-2-(2-thienyl)-](/img/structure/B12633608.png)
![8-(2,4-dichlorobenzoyl)oxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12633612.png)
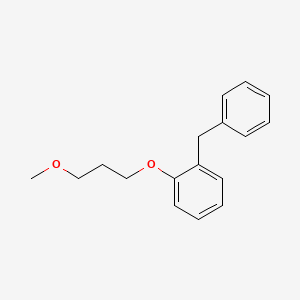
![3-(2,3-difluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12633616.png)
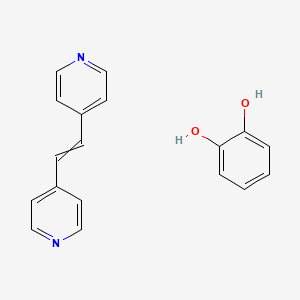
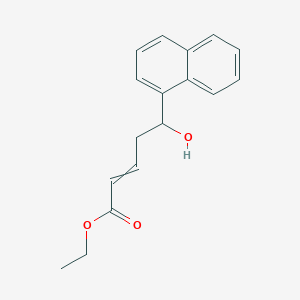
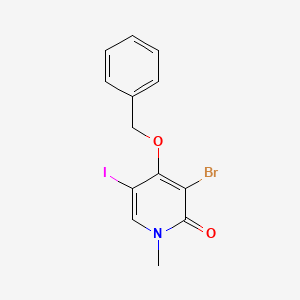
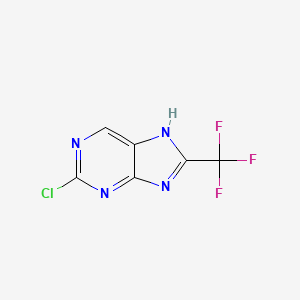
![(6S)-3-[(1S)-1-cyclohexylethyl]-6-[(2R)-2,3-dihydroxypropyl]-6-(4-fluorophenyl)-1,3-oxazinan-2-one](/img/structure/B12633641.png)
